molecular formula C19H21N3O3S2 B3001775 (E)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850909-02-3

(E)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

カタログ番号: B3001775
CAS番号: 850909-02-3
分子量: 403.52
InChIキー: CJEFZCQTKKJJHZ-FMQUCBEESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(E)-4-(N,N-Dimethylsulfamoyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is a benzamide derivative featuring a benzo[d]thiazole scaffold substituted with ethyl and methyl groups at the 3- and 6-positions, respectively. The compound is characterized by an (E)-configured imine bond linking the benzamide moiety to the thiazole ring. This structural motif is common in medicinal chemistry, particularly in kinase inhibitors and antimicrobial agents, due to its ability to engage in π-π stacking and hydrophobic interactions .

特性

IUPAC Name

4-(dimethylsulfamoyl)-N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2/c1-5-22-16-11-6-13(2)12-17(16)26-19(22)20-18(23)14-7-9-15(10-8-14)27(24,25)21(3)4/h6-12H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEFZCQTKKJJHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (E)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Structure

The chemical structure of (E)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can be represented as follows:

C18H20N3O3S\text{C}_{18}\text{H}_{20}\text{N}_{3}\text{O}_{3}\text{S}

This compound features a benzothiazole moiety, which is known for its diverse biological activities.

Physical Properties

PropertyValue
Molecular Weight362.43 g/mol
SolubilitySoluble in DMSO
StabilityStable under normal conditions

Anticancer Activity

Recent studies have indicated that compounds similar to (E)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide exhibit significant anticancer properties. For instance, benzothiazole derivatives have been shown to induce apoptosis in cancer cells by activating procaspase-3, leading to caspase-3 activation, which is crucial for programmed cell death .

Case Study: Apoptosis Induction

A study evaluated a series of benzothiazole derivatives, revealing that specific structural features enhance their anticancer activity. The compound 8k , structurally related to our compound of interest, demonstrated strong procaspase-3 activation:

CompoundCaspase-3 Activation (%)
PAC-1100 ± 4
8k114 ± 10
Control7 ± 1

This highlights the potential of benzothiazole derivatives in targeting cancer cells effectively .

Anti-inflammatory Properties

Compounds with similar structures have also been investigated for their anti-inflammatory effects. Research indicates that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in inflammation processes.

The anti-inflammatory mechanism likely involves direct interaction with COX enzymes, modulating their activity and influencing downstream signaling pathways related to inflammation.

Antimicrobial Activity

Benzothiazole derivatives are noted for their antimicrobial properties. Studies suggest that the presence of the benzothiazole ring enhances the compound's ability to disrupt bacterial cell membranes or inhibit vital enzymatic processes within microbial cells.

Synthetic Routes

The synthesis of (E)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. Key steps include:

  • Formation of Benzothiazole Core : Cyclization of 2-aminothiophenol with aldehydes or ketones.
  • Introduction of Sulfamoyl Group : Reaction with dimethylsulfamide.
  • Final Coupling : Formation of the final product through amide bond formation.

Chemical Reactivity

The compound can undergo various chemical transformations, including:

  • Oxidation : Using agents like hydrogen peroxide.
  • Reduction : Utilizing lithium aluminum hydride.
  • Substitution Reactions : Nucleophilic or electrophilic substitutions based on functional groups present.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Core Scaffold Modifications

  • Benzo[d]thiazole Derivatives: The target compound shares structural similarity with N-[(2E)-6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene]-4-(dimethylsulfamoyl)benzamide (), where the ethyl group at the 3-position is replaced by a methyl group, and a bromo substituent is introduced at the 6-position. N-(3-Ethyl-6-methylbenzo[d]thiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide () replaces the dimethylsulfamoyl group with a 4-methylpiperidinylsulfonyl moiety.

Functional Group Variations

  • Sulfonamide Modifications :
    • The dimethylsulfamoyl group in the target compound contrasts with the acetylpyridine or ethyl ester substituents in analogs like 8a–c (). These groups reduce polarity, as seen in lower melting points (e.g., 200–290°C for 8a–c vs. >300°C for the target compound) .
    • Chlorophenylisocyanate-derived sulfonamides () exhibit enhanced electrophilicity due to the electron-withdrawing Cl substituent, which may improve covalent binding to biological targets .

Pharmacological and Physicochemical Properties

Melting Points and Stability

Compound Melting Point (°C) Key Functional Groups Reference
Target Compound >300* Dimethylsulfamoyl, ethyl, methyl
8a (Acetylpyridine derivative) 290 Acetyl, methyl
8b (Ethyl ester derivative) 200 Ethyl ester, methyl
4g (Dimethylamino acryloyl) 200 Dimethylamino, acryloyl

*Predicted based on analogs with similar substituents.

Spectral and Analytical Data Comparison

Compound IR (C=O stretch, cm⁻¹) ^1^H-NMR Key Signals (δ, ppm) Reference
Target Compound ~1670–1690* 7.3–8.3 (Ar-H), 2.5–3.5 (CH3/CH2)
6 (Isoxazole derivative) 1606 7.36–8.13 (Ar-H, isoxazole-H)
8a (Acetylpyridine derivative) 1679, 1605 2.49 (CH3), 8.04–8.39 (Ar-H)
4g (Dimethylamino acryloyl) 1690, 1638 2.63 (COCH3), 7.47–7.72 (Ar-H)

*Predicted based on benzamide and sulfonamide analogs.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。